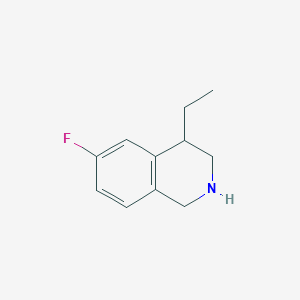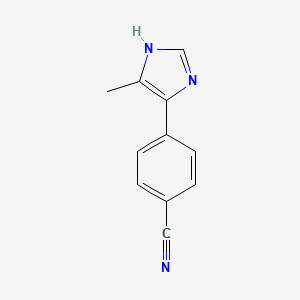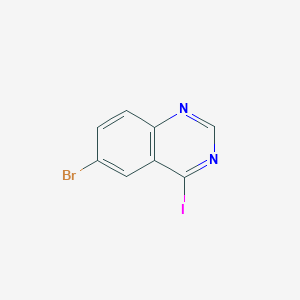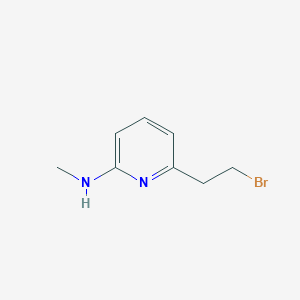
6-(2-bromoethyl)-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-bromoethyl)-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has a bromine atom attached to an ethyl group, which is further connected to a pyridine ring substituted with a methylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoethyl)-N-methylpyridin-2-amine typically involves the bromination of an appropriate pyridine derivative followed by the introduction of the methylamine group. One common method involves the reaction of 2-bromoethylamine with 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-bromoethyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: Products include reduced amine derivatives.
Applications De Recherche Scientifique
6-(2-bromoethyl)-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(2-bromoethyl)-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl acrylate: Similar in having a bromoethyl group but differs in the presence of an acrylate moiety.
N-Methylpyridin-2-amine: Lacks the bromoethyl group but shares the pyridine and methylamine structure.
2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.
Uniqueness
6-(2-bromoethyl)-N-methylpyridin-2-amine is unique due to the combination of the bromoethyl group and the pyridine ring with a methylamine substitution. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
6-(2-bromoethyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6H2,1H3,(H,10,11) |
Clé InChI |
LBBXFEUOWXQYSJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC(=N1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


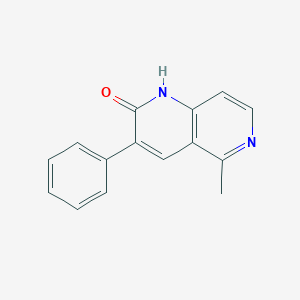
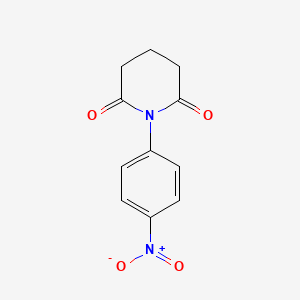
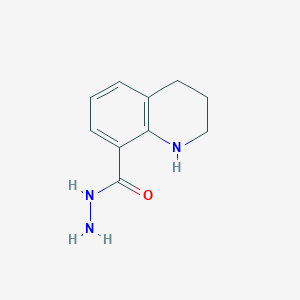
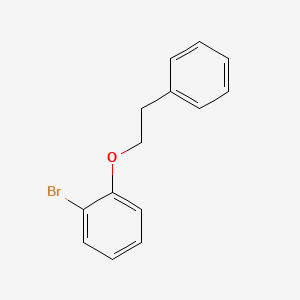

![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
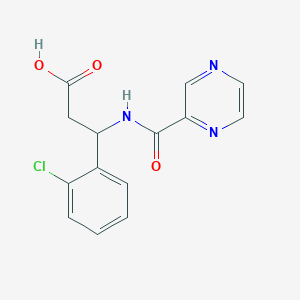
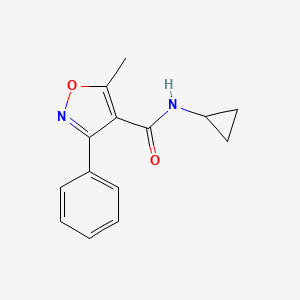
![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
